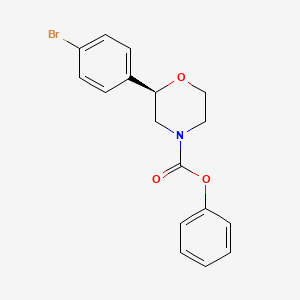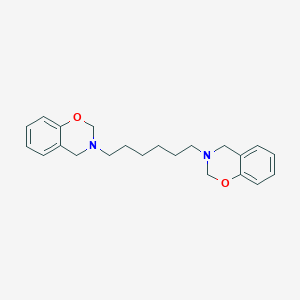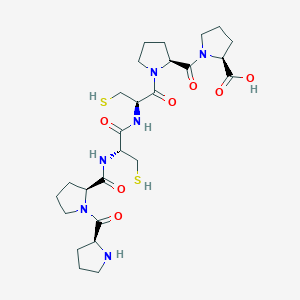
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine is a peptide composed of five amino acids: histidine, cysteine, alanine, asparagine, and histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The imidazole ring of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: DTT or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Imidazole can react with alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Alkylated histidine derivatives.
Scientific Research Applications
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine involves its interaction with various molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residues can participate in metal ion coordination, affecting enzymatic activity and stability.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-histidine: A dipeptide with similar properties but lacks the cysteine and asparagine residues.
L-Cysteinyl-L-alanyl-L-histidine: Contains cysteine and histidine but lacks asparagine.
Uniqueness
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Properties
CAS No. |
843610-83-3 |
|---|---|
Molecular Formula |
C22H32N10O7S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H32N10O7S/c1-10(29-21(37)16(7-40)32-19(35)13(23)2-11-5-25-8-27-11)18(34)30-14(4-17(24)33)20(36)31-15(22(38)39)3-12-6-26-9-28-12/h5-6,8-10,13-16,40H,2-4,7,23H2,1H3,(H2,24,33)(H,25,27)(H,26,28)(H,29,37)(H,30,34)(H,31,36)(H,32,35)(H,38,39)/t10-,13-,14-,15-,16-/m0/s1 |
InChI Key |
SEZPHTVTCOCOJQ-QZXGQWDYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)


![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)






